

# Spectroscopic Analysis of 2-Methyl-6-nitroaniline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-6-nitroaniline

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This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral properties of **2-Methyl-6-nitroaniline**. This document includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and visualizations of the experimental workflow and molecular electronic transitions to support research and development activities.

## Introduction

**2-Methyl-6-nitroaniline** ( $C_7H_8N_2O_2$ ), also known as 6-nitro-o-toluidine, is an important chemical intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.<sup>[1]</sup> A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This guide focuses on two key spectroscopic techniques: FT-IR spectroscopy, which provides information about the functional groups and molecular vibrations, and UV-Vis spectroscopy, which reveals details about the electronic transitions within the molecule.

## FT-IR Spectral Data

The FT-IR spectrum of **2-Methyl-6-nitroaniline** exhibits characteristic absorption bands corresponding to its various functional groups. The data presented below is a summary of typical vibrational frequencies observed for this compound.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3485	Strong	N-H asymmetric stretching
3375	Strong	N-H symmetric stretching
1620	Strong	N-H scissoring (bending)
1575	Strong	C=C aromatic ring stretching
1520	Strong	N-O asymmetric stretching (NO <sub>2</sub> )
1340	Strong	N-O symmetric stretching (NO <sub>2</sub> )
1260	Medium	C-N stretching
810	Medium	C-H out-of-plane bending
740	Medium	C-H out-of-plane bending

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.

## UV-Vis Spectral Data

The UV-Vis spectrum of **2-Methyl-6-nitroaniline**, typically recorded in a solvent such as ethanol or methanol, displays absorption bands that are characteristic of nitro-substituted aromatic amines. These absorptions are due to electronic transitions within the molecule.

Wavelength (λ <sub>max</sub> , nm)	Molar Absorptivity (ε, L mol <sup>-1</sup> cm <sup>-1</sup> )	Solvent	Assignment
~235	~15,000	Ethanol	π → π* transition (aromatic system)
~285	~5,000	Ethanol	n → π* transition (nitro group)
~410	~5,500	Ethanol	Intramolecular Charge Transfer (ICT)

Note: The  $\lambda_{\text{max}}$  and molar absorptivity values are approximate and can be influenced by the solvent polarity and pH.

## Experimental Protocols

The following are detailed methodologies for the acquisition of FT-IR and UV-Vis spectra of **2-Methyl-6-nitroaniline**.

### FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid **2-Methyl-6-nitroaniline** for the identification of functional groups.

Methodology: Potassium Bromide (KBr) Pellet Method

- Sample Preparation:
  - Weigh approximately 1-2 mg of dry **2-Methyl-6-nitroaniline** powder.
  - Weigh approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
  - Grind the **2-Methyl-6-nitroaniline** and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture should have a uniform, pale orange-yellow color.
- Pellet Formation:
  - Transfer a portion of the mixture into a pellet-forming die.
  - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - Perform a background subtraction.
  - Identify and label the significant absorption peaks.

## UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima ( $\lambda_{\text{max}}$ ) and molar absorptivity ( $\epsilon$ ) of **2-Methyl-6-nitroaniline** in a suitable solvent.

Methodology:

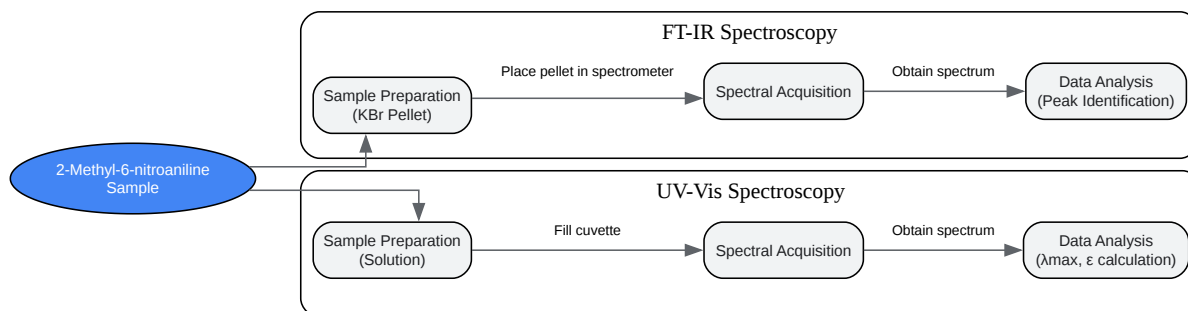
- Solvent Selection:
  - Choose a UV-grade solvent in which **2-Methyl-6-nitroaniline** is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
- Preparation of Stock Solution:
  - Accurately weigh a precise amount of **2-Methyl-6-nitroaniline** (e.g., 10 mg).
  - Dissolve the weighed sample in the chosen solvent in a 100 mL volumetric flask to create a stock solution of known concentration.
- Preparation of Working Solutions:
  - Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectral Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as a reference.
  - Fill a matching quartz cuvette with the sample solution.

- Scan the sample from approximately 200 to 600 nm.
- Data Analysis:
  - Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Using the Beer-Lambert law ( $A = \epsilon cl$ ), calculate the molar absorptivity ( $\epsilon$ ) at each  $\lambda_{\text{max}}$ , where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Methyl-6-nitroaniline**.

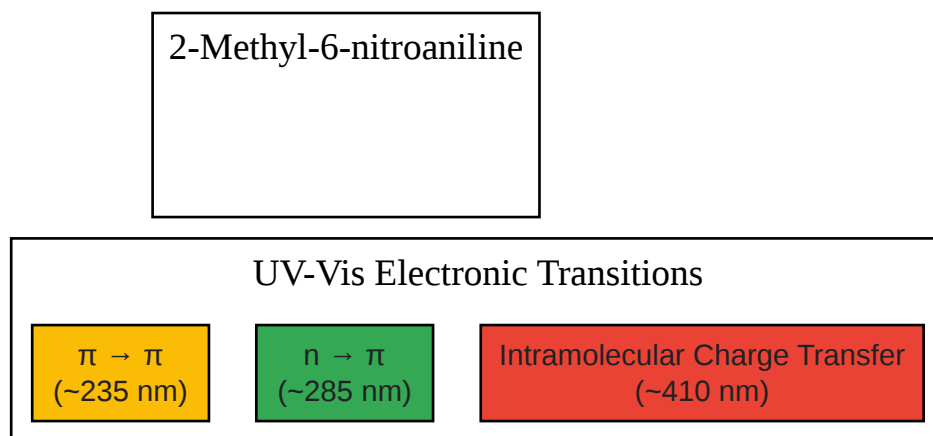


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Caption: General experimental workflow for FT-IR and UV-Vis analysis.

## Molecular Structure and Electronic Transitions

The structure of **2-Methyl-6-nitroaniline** gives rise to specific electronic transitions that are observed in its UV-Vis spectrum.



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Caption: Structure and key electronic transitions of **2-Methyl-6-nitroaniline**.

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## References

- 1. researchgate.net [researchgate.net]
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